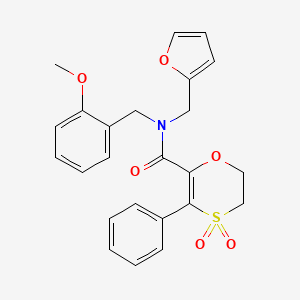

N-(furan-2-ylmethyl)-N-(2-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

N-(furan-2-ylmethyl)-N-(2-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a sulfone derivative of the 1,4-oxathiine carboxamide class. Its structure features a central 5,6-dihydro-1,4-oxathiine ring substituted with a phenyl group at position 3, a carboxamide group at position 2, and two distinct substituents on the nitrogen atom: a furan-2-ylmethyl and a 2-methoxybenzyl group.

Properties

Molecular Formula |

C24H23NO6S |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-N-[(2-methoxyphenyl)methyl]-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C24H23NO6S/c1-29-21-12-6-5-10-19(21)16-25(17-20-11-7-13-30-20)24(26)22-23(18-8-3-2-4-9-18)32(27,28)15-14-31-22/h2-13H,14-17H2,1H3 |

InChI Key |

ULIXRBQYMLFMAR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CN(CC2=CC=CO2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include:

| Compound Name | Substituents (R1, R2, R3) | Oxidation State | Primary Use |

|---|---|---|---|

| Target Compound | R1: furan-2-ylmethyl; R2: 2-methoxybenzyl; R3: phenyl | 4,4-dioxide | Not explicitly stated |

| Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide) | R1: methyl; R2: phenyl; R3: H | Non-oxidized | Fungicide |

| Oxycarboxin (carboxin 4,4-dioxide) | R1: methyl; R2: phenyl; R3: H | 4,4-dioxide | Fungicide |

| Carboxin sulfoxide | R1: methyl; R2: phenyl; R3: H | 4-oxide | Fungicide metabolite |

The target compound distinguishes itself through:

- Enhanced polarity : The 4,4-dioxide group increases solubility in aqueous environments, a feature shared with oxycarboxin, which improves systemic distribution in plants .

Q & A

Q. How can researchers optimize the synthetic yield of this compound, given its complex heterocyclic structure?

- Methodological Answer : The synthesis involves multi-step reactions, including the formation of the oxathiine ring and functionalization of the carboxamide group. Key strategies include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) can enhance coupling efficiency for aryl groups, as demonstrated in reductive cyclization reactions of nitroarenes .

- Solvent Optimization : Polar aprotic solvents (e.g., dioxane-water mixtures) improve solubility of intermediates, critical for maintaining reaction homogeneity .

- Temperature Control : Stepwise temperature adjustments (e.g., room temperature for amide bond formation, reflux for cyclization) minimize side reactions .

Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the target compound.

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR and FT-IR is essential:

- NMR : Assign peaks for the furan (δ 6.2–7.4 ppm), methoxybenzyl (δ 3.8 ppm for -OCH₃), and oxathiine ring protons (δ 4.5–5.2 ppm for -CH₂-O-S-) .

- FT-IR : Confirm the sulfone group (asymmetric S=O stretching at ~1300–1350 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) .

High-resolution mass spectrometry (HRMS) should validate the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Bioassays : Use established protocols (e.g., microdilution for antimicrobial activity) with positive controls (e.g., BHA for antioxidant assays) to ensure reproducibility .

- Impurity Profiling : Quantify impurities via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to correlate purity with bioactivity .

- Dose-Response Curves : Perform triplicate experiments across a wide concentration range (e.g., 0.1–100 µM) to identify IC₅₀ values with statistical significance (p<0.05) .

Q. What advanced computational methods can predict the reactivity of the oxathiine ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the ring’s electronic properties:

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Transition State Analysis : Simulate ring-opening reactions under acidic/basic conditions to identify kinetic barriers .

Pair computational results with experimental data (e.g., kinetic studies using UV-Vis spectroscopy) for validation .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) :

- Docking : Use crystal structures of target proteins (e.g., PDB ID 1XYZ) to predict binding poses, focusing on hydrogen bonds with the carboxamide and sulfone groups .

- SPR : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations .

Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

- Methodological Answer : Use non-linear regression models (e.g., GraphPad Prism):

- Four-Parameter Logistic Curve : Fit dose-response data to calculate EC₅₀/IC₅₀ values and Hill coefficients .

- ANOVA with Tukey’s Post Hoc Test : Compare multiple experimental groups (e.g., different substituents) for significance .

Report 95% confidence intervals and R² values to assess model robustness.

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS .

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess changes in melting point (DSC) and crystallinity (PXRD) .

Compare results with ICH guidelines Q1A(R2) for pharmaceutical stability testing .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.